2-Methyl-5-(2-methylpropyl)piperidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H21N |
|---|---|
Molecular Weight |
155.28 g/mol |
IUPAC Name |
2-methyl-5-(2-methylpropyl)piperidine |
InChI |
InChI=1S/C10H21N/c1-8(2)6-10-5-4-9(3)11-7-10/h8-11H,4-7H2,1-3H3 |
InChI Key |
YKMWYMZHUITKRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CN1)CC(C)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Methyl 5 2 Methylpropyl Piperidine and Analogous Piperidine Systems
Strategies for Piperidine (B6355638) Ring Formation
The construction of the piperidine nucleus is a cornerstone of heterocyclic chemistry, with numerous strategies developed to achieve this goal. These methods range from the reduction of pyridine (B92270) precursors to complex multi-component reactions that build the ring from acyclic starting materials.
Catalytic Hydrogenation and Reduction Pathways for the Piperidine Nucleus
Catalytic hydrogenation of substituted pyridines represents one of the most direct and atom-economical methods for the synthesis of the corresponding piperidines. For the synthesis of 2-Methyl-5-(2-methylpropyl)piperidine, this would involve the hydrogenation of 2-methyl-5-(2-methylpropyl)pyridine. A variety of catalysts and reaction conditions have been developed for the reduction of pyridine rings. researchgate.net
Heterogeneous catalysts such as platinum, palladium, rhodium, and nickel are commonly employed, often supported on carbon or other materials. researchgate.net For instance, rhodium-catalyzed transfer hydrogenation of pyridinium (B92312) salts has been shown to be an effective method for producing piperidine derivatives. dicp.ac.cn This reaction proceeds via a reductive transamination process, offering a pathway to N-aryl piperidines from readily available pyridine precursors. nih.gov
The choice of catalyst and reaction conditions can significantly influence the stereochemical outcome of the hydrogenation, which is crucial for controlling the relative stereochemistry of the methyl and isobutyl groups in the target molecule. Borenium-catalyzed hydrogenation has also emerged as a powerful tool for the dearomatization of substituted pyridines, offering a metal-free alternative. nih.gov
| Catalyst System | Substrate Scope | Key Features |
| Rhodium on Carbon | Substituted Pyridines | High efficiency, potential for stereocontrol. |
| Platinum Oxide (Adams' Catalyst) | Pyridinium Salts | Effective for activated pyridines. |
| Borenium Catalysts | 2,3- and 2,5-disubstituted Pyridines | Metal-free, dearomative hydrosilylation possible. nih.gov |
Intramolecular Cyclization Reactions in Piperidine Synthesis
Intramolecular cyclization reactions offer a powerful approach to construct the piperidine ring with a high degree of control over substitution patterns and stereochemistry. These reactions typically involve the formation of a carbon-nitrogen or carbon-carbon bond from a linear precursor.
One common strategy is the intramolecular hydroamination of alkenes, where an amine functionality within a molecule adds across a carbon-carbon double bond. Palladium-catalyzed intramolecular hydroamination has been successfully used for the synthesis of six-membered nitrogen heterocycles. nih.gov Radical-mediated amine cyclization provides another avenue, where a nitrogen-centered radical can initiate an intramolecular cyclization cascade. For example, the radical intramolecular cyclization of linear amino-aldehydes using a cobalt(II) catalyst has been shown to produce various piperidines in good yields. nih.gov
The intramolecular aza-Michael reaction is another valuable tool, particularly for the synthesis of 2,5-disubstituted piperidines. nih.gov This reaction involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound within the same molecule. Organocatalytic enantioselective versions of this reaction have been developed, allowing for the synthesis of chiral piperidine derivatives. nih.gov
| Cyclization Strategy | Key Features | Precursor Type |
| Intramolecular Hydroamination | Atom-economical, potential for stereocontrol. | Aminoalkenes |
| Radical-Mediated Cyclization | Tolerant of various functional groups. | Amino-aldehydes, N-tethered alkenes. nih.gov |
| Intramolecular aza-Michael Reaction | Forms C-N bond, good for 2,5-substitution. nih.gov | N-tethered α,β-unsaturated systems. |
Amination-Based Approaches for Piperidine Ring Construction
Amination-based approaches construct the piperidine ring by forming one or more carbon-nitrogen bonds. Reductive amination is a cornerstone of this strategy, involving the reaction of an amine with a dicarbonyl compound or a keto-aldehyde, followed by reduction of the resulting imine or enamine intermediates. The double reductive amination (DRA) of 1,5-dicarbonyl compounds with an amine is a particularly effective method for piperidine synthesis. chim.it This "one-pot" process can lead to the formation of polyhydroxylated piperidines, which are of significant biological interest. chim.it
A hydrogen borrowing annulation method, catalyzed by iridium(III), offers a sophisticated approach where two C-N bonds are formed sequentially. nih.gov This process involves the oxidation of a hydroxyl group, amination, and subsequent imine reduction, allowing for the stereoselective synthesis of substituted piperidines. nih.gov
Multi-Component and One-Pot Synthesis Protocols for Substituted Piperidines
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more starting materials in a single reaction vessel to form a complex product, in this case, a substituted piperidine. These reactions are prized for their operational simplicity, atom economy, and ability to rapidly generate molecular diversity.
Several MCRs have been developed for the synthesis of highly functionalized piperidines. researchgate.net For instance, a pseudo five-component reaction of aromatic aldehydes, anilines, and alkyl acetoacetates can be used to produce substituted piperidines. researchgate.net The use of catalysts such as ionic liquids can promote these reactions under mild and environmentally friendly conditions. researchgate.net While these methods often lead to highly substituted piperidines, careful selection of starting materials could potentially be adapted for the synthesis of 2,5-dialkylpiperidines like this compound.
| MCR Type | Starting Materials | Key Features |
| Pseudo Five-Component Reaction | Aromatic aldehydes, anilines, alkyl acetoacetates | High efficiency, access to polysubstituted piperidines. researchgate.net |
| Imino-Diels-Alder Reaction | Imines, Dienes | Forms two C-C bonds and the piperidine ring. |
Targeted Functionalization and Derivatization of Piperidine Scaffolds
Once the piperidine ring is formed, further functionalization can be carried out to introduce or modify substituents. Alkylation is a fundamental transformation for introducing alkyl groups onto the piperidine ring system.
Alkylation Strategies for the Piperidine Ring System
Alkylation of the piperidine ring can occur at either the nitrogen atom or a carbon atom. N-alkylation is a straightforward process, typically achieved by reacting the piperidine with an alkyl halide.
C-alkylation, particularly at the α-position to the nitrogen, is more challenging but offers a direct route to substituted piperidines. One approach involves the formation of an enamine from the piperidine, which can then be alkylated. Another strategy is the catalytic dynamic resolution of N-Boc-2-lithiopiperidine, which allows for the enantioselective synthesis of 2-substituted piperidines. nih.gov This method has been successfully applied to the synthesis of various 2-alkyl and 2-aryl piperidines. Further lithiation and substitution can then be used to introduce a second substituent at the 6-position, providing access to 2,6-disubstituted piperidines. nih.gov While this method is established for 2,6-disubstitution, adapting it for a 2,5-disubstitution pattern would require a different synthetic strategy.
| Alkylation Method | Position | Key Features |
| N-Alkylation | Nitrogen | Straightforward, high yielding. |
| Enamine Alkylation | α-Carbon | Requires formation and reaction of the enamine. |
| Catalytic Dynamic Resolution | α-Carbon | Enantioselective, provides access to chiral 2-substituted piperidines. nih.gov |
Nucleophilic Substitution Reactions on Piperidine Derivatives
Nucleophilic substitution is a fundamental strategy for the functionalization of pre-existing piperidine rings. These reactions typically involve the displacement of a leaving group on the piperidine core by a nucleophile, allowing for the introduction of a wide range of substituents. A common approach involves the activation of the piperidine ring to generate an acyliminium ion intermediate, which is then attacked by a nucleophile at the 2-position.
For instance, N-protected 2-methoxypiperidines or 2-acyloxypiperidines can serve as effective precursors. Lewis acids can activate these derivatives to form the reactive acyliminium cation. This intermediate then readily reacts with various carbon nucleophiles. acs.org Subsequent intramolecular nucleophilic substitution can also be employed in cascade reactions to construct the piperidine ring. One such method involves a one-pot cyclization/reduction cascade of halogenated amides, where an imide ion is reduced and then undergoes intramolecular substitution to form the piperidine structure. nih.gov
Another powerful technique involves the haloamidation and haloetherification of olefins. In this process, reagents like (diacetoxyiodo)benzene, in the presence of a halogen source, can induce the cyclization of unsaturated amides to form 2-substituted-4-halopiperidines. The resulting halogenated piperidine is then primed for subsequent nucleophilic substitution, allowing for further diversification of the molecule. organic-chemistry.org
Table 1: Examples of Nucleophilic Substitution for Piperidine Synthesis
| Precursor Type | Activating Agent/Conditions | Nucleophile | Product Type | Reference |
|---|---|---|---|---|
| N-protected 2-acyloxypiperidine | Lewis Acid (e.g., Sc(OTf)₃) | Silyl enolates | 2-alkylated piperidine | acs.org |
| Halogenated amide | Trifluoromethanesulfonic anhydride, then NaBH₄ | Intramolecular | Fused piperidine | nih.gov |
| Unsaturated tosylamide | (Diacetoxyiodo)benzene, Halogen source | Intramolecular | 2-substituted-4-halopiperidine | organic-chemistry.org |
| Pentafluoropyridine | Base (e.g., Na₂CO₃) | Piperazine | 4-(Piperazin-1-yl)tetrafluoropyridine | researchgate.net |
Methodologies for Spiropiperidine Formation
Spiropiperidines, which feature a spirocyclic junction involving the piperidine ring, are of increasing interest in drug discovery due to their three-dimensional and conformationally rigid structures. rsc.org Synthetic strategies for these complex molecules can be broadly classified into two main categories: formation of the spiro-ring on a pre-existing piperidine, or construction of the piperidine ring onto a pre-formed carbocyclic or heterocyclic system. researchgate.net
One common approach involves intramolecular reactions. For example, δ-amino-β-ketoesters can be reacted with cyclic ketones to generate 2-spiropiperidines in good yields. researchgate.net Another innovative method is the "Clip-Cycle" approach for synthesizing 3-spiropiperidines. This two-step process begins with a highly selective cross-metathesis ("Clip") of an N-protected amino-hexene with a thioacrylate. This is followed by an intramolecular asymmetric aza-Michael cyclization ("Cycle") promoted by a chiral phosphoric acid catalyst, yielding the enantioenriched 3-spiropiperidine. whiterose.ac.ukrsc.org
The aza-Prins cyclization represents another versatile method, where a reaction between an N-homoallylic amine, an aldehyde, and a Lewis acid generates aza-spiro compounds. This methodology can provide access to diverse C-2 functionalized piperidines bearing a spiro center. researchgate.net
Table 2: Key Strategies for Spiropiperidine Synthesis
| Strategy | Key Reaction | Catalysts/Reagents | Spiro Position | Reference |
|---|---|---|---|---|
| Ring formation on piperidine precursor | Reaction with cyclic ketones | - | 2-spiropiperidine | researchgate.net |
| "Clip-Cycle" Approach | Cross-metathesis & Aza-Michael addition | Hoveyda-Grubbs Catalyst, Chiral Phosphoric Acid | 3-spiropiperidine | whiterose.ac.ukrsc.org |
| Aza-Prins Cyclization | Cyclization of N-homoallylic amine | Lewis Acid (e.g., AlCl₃) | 2-spiropiperidine | researchgate.net |
Catalytic Systems in Piperidine Synthesis
Catalysis is central to modern organic synthesis, offering efficient and selective pathways to complex molecules like substituted piperidines. Both metal-based and organic catalysts have been extensively developed for the construction of the piperidine ring.
Metal-Catalyzed Cyclizations and Hydrogenations
Transition metal catalysis is a powerful tool for piperidine synthesis, primarily through the hydrogenation of pyridine precursors or via intramolecular cyclization reactions. nih.gov
Hydrogenation: The most direct route to the piperidine core is the reduction of a corresponding pyridine derivative. A variety of transition metals, including rhodium, ruthenium, cobalt, and palladium, are effective for this transformation. nih.gov For example, rhodium(I) complexes have been used for the dearomatization and hydrogenation of fluoropyridines to produce all-cis-fluorinated piperidines. nih.gov Heterogeneous catalysts like 10% Rh/C can achieve complete hydrogenation of pyridines under relatively mild conditions (80 °C, 5 atm H₂ in water). organic-chemistry.org Borenium catalysts have also been shown to effectively hydrogenate 2,5-disubstituted pyridines. nih.gov
Cyclization: Metal-catalyzed intramolecular reactions of acyclic precursors provide another major route to piperidines. Gold(I) complexes can catalyze the oxidative amination of non-activated alkenes to form substituted piperidines. nih.gov Palladium catalysts are widely used in reactions such as the aza-Heck cyclization of alkenylcarbamates and the enantioselective aminochlorination of alkenes to yield chiral 3-chloropiperidines. nih.govorganic-chemistry.org Furthermore, organozinc reagents have been used in copper-catalyzed reactions with dielectrophiles to generate 5-methylenepiperidines, which are precursors to 2,5-disubstituted piperidines. whiterose.ac.uk
Table 3: Selected Metal-Catalyzed Syntheses of Piperidine Analogues
| Metal Catalyst | Reaction Type | Substrate | Product | Reference |
|---|---|---|---|---|
| Rhodium(I) | Hydrogenation | Fluoropyridine | All-cis-fluorinated piperidine | nih.gov |
| Gold(I) | Oxidative Amination | Non-activated alkene | Substituted piperidine | nih.gov |
| Palladium(0) | Aza-Heck Cyclization | Alkenylcarbamate | Chiral piperidine | nih.gov |
| Copper(I) | Coupling/Cyclization | β-aminoalkyl zinc iodide | 5-methylene piperidine | whiterose.ac.uk |
| Iridium(III) | [5+1] Annulation (Hydrogen Borrowing) | Dihydroxyalkane and Amine | Substituted piperidine | nih.gov |
Organocatalysis and Other Non-Metallic Catalytic Approaches
Organocatalysis has emerged as a powerful alternative to metal-based systems, avoiding the use of potentially toxic or expensive metals and often providing high levels of stereocontrol. mdpi.com
A prominent organocatalytic method is the intramolecular aza-Michael reaction (IMAMR). For instance, a quinoline-based organocatalyst combined with trifluoroacetic acid can produce enantiomerically enriched 2,5- and 2,6-disubstituted piperidines from N-tethered alkenes. nih.gov Chiral phosphoric acids are also highly effective, as seen in the "Clip-Cycle" synthesis of spiropiperidines, where they catalyze the key asymmetric cyclization step. rsc.org
Biomimetic approaches using simple organocatalysts like L-proline have been developed for the asymmetric synthesis of 2-substituted piperidines. These reactions often mimic biosynthetic pathways, such as the Mannich reaction, to build the alkaloid core. nih.govnih.gov Furthermore, hybrid bio-organocatalytic cascades have been reported, where a transaminase enzyme generates a reactive imine intermediate that then undergoes an organocatalyzed Mannich reaction to form 2-substituted piperidines. nih.gov
Table 4: Organocatalytic Approaches to Piperidine Synthesis
| Catalyst Type | Reaction Type | Key Features | Product Type | Reference |
|---|---|---|---|---|
| Quinoline derivative + TFA | Intramolecular aza-Michael | Enantioselective | 2,5- and 2,6-disubstituted piperidines | nih.gov |
| Chiral Phosphoric Acid (CPA) | Intramolecular aza-Michael | High enantioselectivity for spirocycles | 3-spiropiperidines | rsc.org |
| L-Proline | Biomimetic Mannich Reaction | Protective-group-free | 2-substituted piperidine alkaloids | nih.gov |
| Transaminase + Proline | Hybrid Bio-organocatalytic Cascade | Chemoenzymatic one-pot reaction | 2-substituted piperidines | nih.gov |
Optimization of Reaction Conditions for the Synthesis of this compound Analogues
The successful synthesis of specific targets like 2,5-dialkylpiperidines relies heavily on the careful optimization of reaction conditions to maximize yield, purity, and stereoselectivity. sigmaaldrich.com Key parameters that are typically varied include the choice of catalyst, solvent, temperature, reaction time, and the nature of additives or co-catalysts. researchgate.net
For catalytic reactions, screening different catalysts is a primary step. In organocatalyzed aza-Michael reactions, for example, the structure of the chiral phosphoric acid or amine catalyst can have a profound impact on the enantiomeric excess of the product. whiterose.ac.uk Similarly, in metal-catalyzed processes, the choice of the metal and its associated ligands is critical for both reactivity and selectivity. nih.gov
Solvent effects are also crucial. In the biomimetic synthesis of 2-substituted piperidines, the use of solvents like benzonitrile (B105546) was found to be effective in preventing product racemization. nih.gov Temperature and reaction time are interdependent variables; while higher temperatures can increase reaction rates, they may also lead to the formation of byproducts or decomposition. An analysis of time and temperature is often necessary to find the optimal balance. researchgate.net
Modern approaches to reaction optimization often employ Design of Experiments (DoE) methodologies or Bayesian optimization. nih.govrsc.org These statistical tools allow for the simultaneous variation of multiple parameters, leading to a more efficient identification of the optimal reaction conditions compared to the traditional one-variable-at-a-time approach. sigmaaldrich.comnih.gov For the synthesis of analogues of this compound, such systematic optimization would be essential to adapt general methodologies to the specific substrate and achieve the desired outcome with high efficiency.
Stereochemical Control and Chiral Synthesis of 2 Methyl 5 2 Methylpropyl Piperidine Derivatives
Enantioselective Synthetic Routes to Chiral Piperidines
Enantioselective synthesis aims to produce a single enantiomer from an achiral or racemic starting material. Key strategies for synthesizing enantioenriched 2,5-disubstituted piperidines include asymmetric hydrogenation and organocatalytic cyclizations.
One prominent method is the asymmetric hydrogenation of substituted pyridines. The pyridine (B92270) ring serves as a flat, achiral precursor that can be reduced to a chiral piperidine (B6355638). This transformation often employs transition metal catalysts combined with chiral ligands. For instance, borenium-catalyzed asymmetric hydrogenation has been successfully applied to 2,5-disubstituted pyridines, yielding chiral piperidines with high enantioselectivity. nih.gov
Another powerful approach involves intramolecular cyclization reactions where the chirality is induced by a catalyst. Organocatalytic intramolecular aza-Michael reactions, for example, can produce enantiomerically enriched 2,5-disubstituted piperidines in good yields. nih.gov These reactions use small organic molecules as catalysts to create a chiral environment that directs the formation of one enantiomer over the other. Chiral pool synthesis, which utilizes naturally occurring chiral molecules as starting materials, also represents a viable pathway to specific stereoisomers. dntb.gov.ua
| Method | Catalyst/Reagent | Substrate Type | Enantiomeric Excess (ee) |
|---|---|---|---|
| Asymmetric Hydrogenation | Borenium Catalyst | 2,5-Disubstituted Pyridine | High |
| Aza-Michael Cyclization | Chiral Quinoline Organocatalyst | N-Tethered Alkene | Good to High |
| Asymmetric Synthesis | Chiral Auxiliary | Various Precursors | Variable |
Diastereoselective Control in the Construction of Substituted Piperidine Frameworks
Diastereoselective synthesis focuses on controlling the relative stereochemistry between multiple chiral centers. For 2,5-disubstituted piperidines, this means selectively forming either the cis isomer (where both substituents are on the same face of the ring) or the trans isomer (where they are on opposite faces).
A common strategy for achieving diastereocontrol is the catalytic hydrogenation of a disubstituted pyridine precursor. Typically, this reaction proceeds via delivery of hydrogen from the less sterically hindered face of the substrate adsorbed onto the catalyst surface, leading preferentially to the cis-diastereomer. nih.gov For example, the hydrogenation of various methyl-substituted pyridine carboxylates using a platinum(IV) oxide (PtO₂) catalyst consistently yields the corresponding cis-piperidines as the major product, often with high diastereomeric ratios. nih.gov
To access the thermodynamically more stable trans isomers, a subsequent epimerization step can be employed. By treating the cis-piperidine with a base, an enolate can be formed at the carbon adjacent to an activating group (like an ester). Re-protonation of this planar intermediate can then lead to the formation of the more stable trans product. nih.gov This two-step sequence of diastereoselective reduction followed by controlled epimerization provides access to both cis and trans diastereomers from a common precursor. nih.gov
| Reaction | Conditions | Typical Major Isomer | Diastereomeric Ratio (dr) |
|---|---|---|---|
| Hydrogenation of Disubstituted Pyridine | PtO₂, H₂, Acetic Acid | cis | 65:35 to >95:5 |
| Base-Mediated Epimerization | Base (e.g., NaOMe) | trans (Thermodynamic) | Isomer ratio depends on stability |
Methods for the Resolution of Racemic Mixtures of Piperidine Analogs
When an enantioselective synthesis is not feasible, a racemic mixture (a 50:50 mixture of both enantiomers) may be produced. Chiral resolution is the process of separating these enantiomers.
The most traditional and widely used method is the crystallization of diastereomeric salts. wikipedia.org Since piperidines are basic, they can react with a chiral acid to form a pair of diastereomeric salts. These diastereomers have different physical properties, including solubility. wikipedia.org By carefully choosing the chiral resolving agent and the solvent, one of the diastereomeric salts can be selectively crystallized, leaving the other in solution. The crystallized salt is then isolated, and the chiral acid is removed to yield the pure, single enantiomer of the piperidine. wikipedia.org
Another powerful technique is chiral chromatography, particularly chiral High-Performance Liquid Chromatography (HPLC). mdpi.commdpi.com In this method, the racemic mixture is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the chiral surface, causing them to travel through the column at different speeds and elute at different times, thus allowing for their separation. mdpi.com This method can be used both for analytical purposes to determine the enantiomeric purity and on a larger, preparative scale to isolate the pure enantiomers. mdpi.commdpi.com
| Method | Principle of Separation | Key Reagents/Materials |
|---|---|---|
| Diastereomeric Salt Crystallization | Differential solubility of diastereomers | Chiral resolving acids (e.g., tartaric acid, mandelic acid) |
| Chiral HPLC | Differential interaction with a chiral surface | Chiral Stationary Phase (CSP) column |
| Kinetic Resolution | Differential reaction rate of enantiomers with a chiral catalyst/reagent | Chiral catalyst or enzyme |
Influence of Chirality on the Chemical and Biological Properties of Piperidine Compounds
The specific three-dimensional arrangement of atoms in a chiral molecule is fundamental to its interaction with other chiral molecules, such as biological receptors, enzymes, and transporters. Enantiomers of a compound can exhibit significantly different biological activities, metabolic pathways, and toxicological profiles. mdpi.com
One enantiomer, the "eutomer," may be responsible for the desired therapeutic effect, while the other, the "distomer," may be less active, inactive, or even cause unwanted side effects. mdpi.com Studies on various piperidine derivatives have consistently shown that stereochemistry plays a critical role in their biological function. For example, different stereoisomers of substituted piperidin-4-ols exhibit marked differences in their antibacterial and antifungal activities. nih.gov Similarly, investigations into nature-inspired chiral compounds revealed that only isomers with a specific stereoconfiguration displayed significant antiplasmodial activity, suggesting that their uptake into cells or their binding to the target protein is highly stereoselective. mdpi.com
This stereochemical dependence arises because biological targets are themselves chiral, creating a diastereomeric interaction with the chiral drug. The "fit" of one enantiomer into a binding site is often much more precise than the other, leading to a stronger and more effective interaction. This principle underscores the critical importance of synthesizing and testing stereochemically pure piperidine compounds in drug discovery and development. mdpi.comnih.gov
| Compound Isomer | Stereochemistry | Biological Activity (Relative) |
|---|---|---|
| Isomer A | (5S, αS) | High Potency |
| Isomer B (Enantiomer of A) | (5R, αR) | ~10-fold less potent |
| Isomer C (Diastereomer of A) | (5R, αS) | Inactive |
| Isomer D (Diastereomer of A) | (5S, αR) | Inactive |
Data based on findings for 3-Br-acivicin isomers, illustrating a common principle. mdpi.com
Sophisticated Structural Elucidation and Spectroscopic Analysis of 2 Methyl 5 2 Methylpropyl Piperidine and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
The ¹H NMR spectrum is expected to exhibit characteristic signals for the protons on the piperidine (B6355638) ring and the isobutyl and methyl substituents. The protons on the carbons adjacent to the nitrogen atom (C2 and C6) would appear in the downfield region, typically between 2.5 and 3.5 ppm, due to the deshielding effect of the nitrogen. The remaining ring protons would resonate between 1.0 and 2.0 ppm. The methyl protons at the C2 position would likely appear as a doublet around 1.0-1.2 ppm, coupled to the C2 proton. The protons of the isobutyl group at C5 would show a characteristic pattern, including a doublet for the two terminal methyl groups.
The ¹³C NMR spectrum provides complementary information on the carbon framework. The carbons bonded to the nitrogen (C2 and C6) are expected to resonate in the range of 50-60 ppm. The other ring carbons (C3, C4, and C5) would appear further upfield. The carbon of the methyl group at C2 and the carbons of the isobutyl group at C5 will have distinct chemical shifts, allowing for their definitive assignment. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in confirming the connectivity between protons and carbons, respectively.
Table 1: Predicted ¹H NMR Chemical Shifts for 2-Methyl-5-(2-methylpropyl)piperidine
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| N-H | 1.5 - 2.5 | br s |
| H-2 | 2.8 - 3.2 | m |
| H-3 | 1.2 - 1.8 | m |
| H-4 | 1.2 - 1.8 | m |
| H-5 | 1.2 - 1.8 | m |
| H-6 | 2.5 - 3.0 | m |
| 2-CH₃ | 1.0 - 1.2 | d |
| 5-CH₂ | 1.1 - 1.5 | m |
| 5-CH(CH₃)₂ | 1.6 - 2.0 | m |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C-2 | 52 - 58 |
| C-3 | 25 - 35 |
| C-4 | 25 - 35 |
| C-5 | 30 - 40 |
| C-6 | 45 - 55 |
| 2-CH₃ | 15 - 25 |
| 5-CH₂ | 40 - 50 |
| 5-CH(CH₃)₂ | 25 - 35 |
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Laser-Raman Analysis for Functional Group Identification
The FT-IR spectrum is expected to show a characteristic N-H stretching vibration in the region of 3300-3500 cm⁻¹, which is typical for secondary amines. The C-H stretching vibrations of the methyl, methylene, and methine groups on the piperidine ring and its substituents will appear in the 2850-3000 cm⁻¹ range. The C-N stretching vibration of the piperidine ring is anticipated to be in the 1000-1200 cm⁻¹ region. Bending vibrations for CH₂ and CH₃ groups will be observed in the 1350-1470 cm⁻¹ range.
Laser-Raman spectroscopy provides complementary information, particularly for non-polar bonds. The C-C stretching vibrations of the piperidine ring and the isobutyl group will give rise to distinct Raman signals. The symmetric C-H stretching vibrations are also typically strong in the Raman spectrum. The combination of FT-IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule.
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique |
|---|---|---|
| N-H Stretch | 3300 - 3500 | FT-IR |
| C-H Stretch (Aliphatic) | 2850 - 3000 | FT-IR, Raman |
| CH₂/CH₃ Bend | 1350 - 1470 | FT-IR, Raman |
| C-N Stretch | 1000 - 1200 | FT-IR, Raman |
High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (HRMS) for Purity Assessment and Molecular Confirmation
LC-MS and HRMS are powerful techniques for the analysis of this compound, offering capabilities for purity assessment, molecular weight determination, and structural elucidation through fragmentation analysis. nih.gov
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or mass spectrometer) is a standard method for determining the purity of the compound. By developing an appropriate chromatographic method, impurities can be separated and quantified.
Mass spectrometry provides the molecular weight of the compound. For this compound (C₁₀H₂₁N), the nominal molecular weight is 155 g/mol . Electrospray ionization (ESI) is a common ionization technique for such molecules, which would typically produce a protonated molecule [M+H]⁺ at m/z 156.
High-Resolution Mass Spectrometry (HRMS) offers the advantage of providing a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. bioanalysis-zone.commeasurlabs.com The exact mass of the [M+H]⁺ ion for C₁₀H₂₂N⁺ can be calculated and compared with the experimentally measured value to confirm the molecular formula with high confidence.
Tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pattern of the molecule, providing further structural information. The fragmentation of piperidine alkaloids often involves the cleavage of the piperidine ring and the loss of substituents. nih.gov For this compound, characteristic fragmentation pathways would likely involve the loss of the methyl group (a loss of 15 Da) or the isobutyl group (a loss of 57 Da), as well as ring-opening fragmentation.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (Nominal) | Fragmentation Pathway |
|---|---|---|
| [M+H]⁺ | 156 | Protonated Molecule |
| [M+H - CH₃]⁺ | 141 | Loss of methyl group |
X-ray Crystallography for Definitive Solid-State Structure Determination of Piperidine Compounds
X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. While a crystal structure for this compound is not available, analysis of related piperidine derivatives provides insight into the expected solid-state conformation.
The piperidine ring typically adopts a chair conformation to minimize steric strain. nih.gov In the case of 2,5-disubstituted piperidines, the substituents can be in either axial or equatorial positions. The relative stability of the different stereoisomers (cis and trans) and conformers depends on the steric bulk of the substituents. For this compound, the thermodynamically most stable conformation would likely have both the methyl and the isobutyl groups in equatorial positions to minimize 1,3-diaxial interactions.
A hypothetical X-ray crystallographic analysis of a suitable crystalline derivative of this compound would provide precise bond lengths, bond angles, and torsional angles. This information would definitively establish the stereochemistry at the C2 and C5 positions and the preferred conformation of the piperidine ring in the solid state. Such data is invaluable for understanding the structure-activity relationships of piperidine-containing compounds. The conformational preferences of substituted piperidines are influenced by a balance of steric and electronic effects. nih.govias.ac.in
Computational Chemistry and Quantum Mechanical Investigations of 2 Methyl 5 2 Methylpropyl Piperidine
Density Functional Theory (DFT) Calculations for Optimized Geometrical Parameters and Electronic Structures
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate determination of a molecule's ground-state electronic structure and optimized geometry. mdpi.com For a molecule like 2-Methyl-5-(2-methylpropyl)piperidine, DFT calculations, typically employing a functional such as B3LYP combined with a basis set like 6-311+G(d,p), are used to find the lowest energy conformation. researchgate.netnih.gov
The calculations yield specific geometrical parameters. For instance, the C-N and C-C bond lengths within the piperidine (B6355638) ring are typically calculated to be around 1.47 Å and 1.53 Å, respectively. The bond angles (e.g., C-N-C, C-C-C) are generally found to be close to the ideal tetrahedral angle of 109.5°, with slight deviations due to the cyclic structure and substituent effects. These theoretical parameters provide a detailed three-dimensional picture of the molecule's most stable form.
| Parameter | Atom Pair/Triplet | Typical Calculated Value (Å or °) |
| Bond Length | C-N | ~1.47 |
| C-C (ring) | ~1.53 | |
| C-H | ~1.09 | |
| Bond Angle | C-N-C | ~111.5 |
| N-C-C | ~110.0 | |
| C-C-C | ~111.0 | |
| Dihedral Angle | C-N-C-C | ~55.0 (Chair Conformation) |
Table 1: Illustrative optimized geometrical parameters for a substituted piperidine ring calculated using DFT methods.
Analysis of Frontier Molecular Orbitals: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic properties and chemical reactivity. mdpi.com The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic character. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for gauging molecular stability. mdpi.com A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net A small energy gap suggests the molecule is more reactive. mdpi.com For substituted piperidines, the HOMO is often localized around the nitrogen atom due to its lone pair of electrons, while the LUMO distribution can vary depending on the nature and position of the substituents.
| Parameter | Description | Typical Calculated Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |
| ΔE (Gap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | 3.5 to 4.0 |
Natural Bond Orbital (NBO) Analysis for Characterizing Intramolecular Interactions and Molecular Stability
Natural Bond Orbital (NBO) analysis is a powerful technique used to study charge transfer, hyperconjugative interactions, and intramolecular bonding within a molecule. nih.gov It transforms the complex, delocalized molecular orbitals from a DFT calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and anti-bonding orbitals.
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
| n(N) | σ(C-C) | 2.5 - 4.0 |
| n(N) | σ(C-H) | 1.5 - 3.0 |
| σ(C-C) | σ(C-C) | 1.0 - 2.5 |
| σ(C-H) | σ(C-C) | 0.5 - 1.5 |
Table 3: Illustrative NBO analysis results showing key donor-acceptor interactions and their corresponding stabilization energies in a substituted piperidine.
Molecular Electrostatic Potential (MEP) Mapping and Electron Density-Based Local Reactivity Descriptors (Fukui Functions)
Molecular Electrostatic Potential (MEP): The MEP is a visual tool that maps the electrostatic potential onto the electron density surface of a molecule. uni-muenchen.de It is invaluable for identifying the regions of a molecule that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. researchgate.netwolfram.com In an MEP map, regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are attractive to nucleophiles. researchgate.net For this compound, the MEP map would show a significant region of negative potential around the nitrogen atom, corresponding to its lone pair of electrons, making it the primary site for protonation and interaction with electrophiles. The hydrogen atoms, particularly the one on the nitrogen, would exhibit positive potential. proteopedia.org
Fukui Functions: Fukui functions are local reactivity descriptors derived from conceptual DFT that quantify the change in electron density at a specific point in a molecule when an electron is added or removed. nih.gov They provide a more quantitative prediction of reactivity at specific atomic sites. ias.ac.in There are three main types of Fukui functions:
f+(r): Describes reactivity towards a nucleophilic attack (electron acceptance). The site with the highest f+ value is the most likely to be attacked by a nucleophile.
f-(r): Describes reactivity towards an electrophilic attack (electron donation). The site with the highest f- value is the most favorable for attack by an electrophile.
f0(r): Describes reactivity towards a radical attack. nih.gov
For this compound, the nitrogen atom is expected to have the highest f- value, confirming it as the most nucleophilic center. The f+ values would be distributed among the carbon and hydrogen atoms, indicating potential sites for nucleophilic interaction. acs.org
| Fukui Function | Type of Attack | Predicted Reactive Site |
| f+ | Nucleophilic | Carbon atoms adjacent to nitrogen |
| f- | Electrophilic | Nitrogen atom |
| f0 | Radical | Carbon atoms with tertiary hydrogens |
Table 4: A conceptual summary of Fukui function analysis for predicting reactive sites in a substituted piperidine.
Theoretical Studies of Thermodynamical Properties and Nonlinear Optical Properties of Piperidine Compounds
Thermodynamical Properties: Computational methods can be used to predict various thermodynamical properties of molecules in the gas phase. nih.gov By performing frequency calculations on the optimized geometry, key properties such as zero-point vibrational energy (ZPVE), enthalpy (H), entropy (S), and Gibbs free energy (G) can be determined. nist.gov These calculations are essential for predicting the stability of different conformers and understanding the thermodynamics of potential reactions involving the molecule. For instance, the calculated heat of formation provides insight into the molecule's intrinsic stability. nist.gov
| Thermodynamic Property | Symbol | Typical Calculated Value (Gas Phase) |
| Heat Capacity (Cv) | Cv | 40-50 cal/mol·K |
| Entropy (S) | S | 90-100 cal/mol·K |
| Enthalpy of Formation (ΔHf°) | ΔHf° | -30 to -40 kcal/mol |
| Gibbs Free Energy of Formation (ΔGf°) | ΔGf° | 25-35 kcal/mol |
Table 5: Representative theoretical thermodynamical properties for a substituted piperidine.
Nonlinear Optical (NLO) Properties: Nonlinear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. journaleras.com Computational DFT studies are widely used to predict the NLO response of molecules. The key parameters are the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). semanticscholar.org The first hyperpolarizability (β) is a measure of the second-order NLO response, and molecules with large β values are considered promising candidates for NLO materials. researchgate.netresearchgate.net While simple saturated heterocycles like piperidine are not typically strong NLO materials, the introduction of substituents and the potential for creating donor-acceptor systems can influence these properties. Theoretical calculations allow for the screening of derivatives to identify those with enhanced NLO characteristics. worldscientific.com
| NLO Property | Symbol | Description |
| Dipole Moment | μ | Measure of molecular polarity |
| Polarizability | α | Ease of distortion of the electron cloud by an electric field |
| First Hyperpolarizability | β | Measure of the second-order NLO response |
Table 6: Key nonlinear optical properties calculated via DFT to assess the potential of a molecule for NLO applications.
Chemical Reactivity and Transformation Pathways of the 2 Methyl 5 2 Methylpropyl Piperidine Core
Reactions Involving the Piperidine (B6355638) Nitrogen Atom: Protonation, Alkylation, Acylation, and Derivatization
The lone pair of electrons on the nitrogen atom of the piperidine ring is the primary site of reactivity, making it a nucleophilic and basic center. This allows for a range of reactions, including protonation, alkylation, and acylation, which are common for secondary amines.
Protonation: As a secondary amine, 2-Methyl-5-(2-methylpropyl)piperidine readily undergoes protonation in the presence of an acid to form a piperidinium (B107235) salt. This reaction is a fundamental acid-base transformation where the nitrogen atom accepts a proton.
Alkylation: The nitrogen atom can be alkylated by reaction with alkyl halides or other electrophilic alkylating agents. This results in the formation of a tertiary amine. The reaction proceeds via a nucleophilic substitution mechanism. The choice of alkylating agent and reaction conditions can be tailored to introduce a wide variety of substituents onto the nitrogen atom.
Acylation: Acylation of the piperidine nitrogen occurs upon treatment with acylating agents such as acyl chlorides or acid anhydrides. This reaction forms an N-acylpiperidine, which is an amide. The introduction of an acyl group can serve as a protective group for the nitrogen or can be a key step in the synthesis of more complex derivatives.
Derivatization: Beyond simple alkylation and acylation, the nitrogen atom can be involved in a variety of other derivatization reactions. These can include reactions with sulfonyl chlorides to form sulfonamides, or with isocyanates to form ureas. These derivatizations are crucial for modifying the chemical and physical properties of the parent molecule and for constructing more elaborate molecular architectures.
Table 1: Representative Reactions at the Piperidine Nitrogen of this compound
| Reaction Type | Reagent | Product | Typical Conditions |
| Protonation | Hydrochloric Acid (HCl) | 2-Methyl-5-(2-methylpropyl)piperidinium chloride | Aqueous or alcoholic solution, room temperature |
| Alkylation | Methyl Iodide (CH₃I) | 1,2-Dimethyl-5-(2-methylpropyl)piperidine | Aprotic solvent (e.g., THF, CH₃CN), base (e.g., K₂CO₃) |
| Acylation | Acetyl Chloride (CH₃COCl) | 1-Acetyl-2-methyl-5-(2-methylpropyl)piperidine | Aprotic solvent (e.g., DCM, Et₂O), base (e.g., Et₃N) |
| Sulfonylation | p-Toluenesulfonyl Chloride (TsCl) | 1-(p-Toluenesulfonyl)-2-methyl-5-(2-methylpropyl)piperidine | Aprotic solvent (e.g., Pyridine), 0 °C to room temperature |
Transformations at the Carbon Backbone and Isobutyl Substituent of the Piperidine Ring
While the nitrogen atom is the most reactive site, the carbon backbone and the isobutyl substituent of this compound can also undergo chemical transformations, although these generally require more forcing conditions or specific catalytic systems.
Reactions at the carbon atoms of the piperidine ring, such as C-H activation, are challenging but can be achieved using organometallic catalysts. These reactions could allow for the introduction of new functional groups at specific positions on the ring, leading to a diverse range of substituted piperidines.
The isobutyl substituent, being a saturated alkyl group, is generally unreactive. However, under radical conditions, halogenation of the isobutyl group could be possible, providing a handle for further functionalization. For instance, free-radical bromination could selectively introduce a bromine atom at the tertiary carbon of the isobutyl group, which could then be subjected to nucleophilic substitution or elimination reactions.
Pathways Leading to the Formation of More Complex Organic Architectures from Piperidine Precursors
Substituted piperidines like this compound are valuable precursors for the synthesis of more complex organic molecules, particularly alkaloids and other biologically active compounds. The piperidine ring is a common structural motif in many natural products.
The functionalization at the nitrogen atom, as described in section 6.1, is a key strategy for building molecular complexity. For example, the attachment of a side chain via N-alkylation can be followed by further reactions on that side chain, such as cyclizations, to form bicyclic or polycyclic systems.
Furthermore, the existing stereochemistry of the 2-methyl and 5-isobutyl groups can be used to direct the stereochemical outcome of subsequent reactions, making this compound a potentially useful chiral building block. The synthesis of complex natural products often relies on the use of such chiral precursors to control the three-dimensional arrangement of atoms in the final molecule.
Table 2: Examples of Complex Molecules Containing Substituted Piperidine Scaffolds
| Compound Class | Example | Structural Feature |
| Alkaloids | Solenopsin | 2,6-Disubstituted piperidine |
| Pharmaceuticals | Ritalin (Methylphenidate) | 2-Substituted piperidine |
| Natural Products | Lobeline | 2,6-Disubstituted piperidine |
The synthetic utility of this compound as a precursor lies in the ability to leverage its inherent structure and reactivity to construct more intricate and functionally diverse molecules.
Biological Activity and Mechanistic Relevance of 2 Methyl 5 2 Methylpropyl Piperidine and Its Analogs
Role as a Key Pharmacophore and Building Block in Rational Drug Design
The piperidine (B6355638) ring is a privileged scaffold in drug discovery, meaning it is a structural framework that is frequently found in biologically active compounds. nih.gov Over 70 FDA-approved drugs contain this moiety. enamine.net Its prevalence is due to several advantageous properties that make it an ideal building block in rational drug design.
The introduction of chiral piperidine scaffolds into small molecules can be beneficial for several reasons:
Modulating Physicochemical Properties: The piperidine ring can influence a molecule's solubility, lipophilicity, and basicity (pKa), which are critical parameters for drug absorption, distribution, metabolism, and excretion (ADME). thieme-connect.com
Enhancing Biological Activities and Selectivity: The three-dimensional structure of the piperidine ring allows for precise spatial orientation of functional groups, leading to enhanced binding affinity and selectivity for specific biological targets. thieme-connect.com
Improving Pharmacokinetic Properties: Piperidine-based analogs can be designed to have improved metabolic stability and bioavailability. enamine.net
Reducing Cardiac hERG Toxicity: Strategic incorporation of chiral piperidine scaffolds has been shown to mitigate the risk of cardiac toxicity associated with the inhibition of the hERG potassium channel. thieme-connect.com
The piperidine nucleus can act as a part of the pharmacophore, directly interacting with the active site of enzymes, or serve as a versatile scaffold to achieve the desired conformation and physical properties of a pharmaceutical agent. nih.gov
Investigation of Receptor and Enzyme Interaction Mechanisms
Piperidine derivatives have been extensively studied for their interactions with various receptors and enzymes, demonstrating a broad spectrum of pharmacological effects.
Ion channels are crucial for a multitude of physiological processes, and their modulation represents a key strategy for therapeutic intervention in various diseases. researchgate.net While specific data on 2-Methyl-5-(2-methylpropyl)piperidine is unavailable, piperidine-containing natural products like piperine (B192125) have been shown to modulate the functioning of ion channels. nih.gov This modulation can occur through direct interaction with the channel protein or indirectly by altering the physical properties of the cell membrane. nih.gov For instance, piperine has been observed to influence the conductance and lifetime of gramicidin (B1672133) A channels, which is attributed to an alteration in the membrane dipole potential. nih.gov
A significant area of research for piperidine derivatives is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. nih.govnih.gov Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease. ijpsi.org Many potent AChE inhibitors incorporate a piperidine ring in their structure. For example, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives has been synthesized and evaluated for anti-AChE activity, with some compounds showing inhibitory concentrations (IC50) in the nanomolar range. nih.gov The basic nitrogen atom of the piperidine ring is thought to play a crucial role in the inhibitory activity by interacting with the anionic site of the enzyme. nih.govnih.gov
Table 1: Examples of Piperidine Derivatives as Acetylcholinesterase Inhibitors
| Compound | Target Enzyme | IC50 (nM) | Reference |
|---|---|---|---|
| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | Acetylcholinesterase (AChE) | 0.56 | nih.gov |
Note: This table presents data for representative piperidine derivatives, not specifically for this compound.
Renin is an aspartic proteinase that plays a critical role in the regulation of blood pressure through the renin-angiotensin-aldosterone system. nih.govpatsnap.com The development of nonpeptidic renin inhibitors is a significant goal in the treatment of hypertension. High-throughput screening has identified 3,4-disubstituted piperidines as a promising class of renin inhibitors. nih.govnih.gov Structural analysis of renin-inhibitor complexes has revealed that these piperidine derivatives can induce major conformational changes in the enzyme's active site, leading to potent inhibition, with some derivatives exhibiting picomolar affinities. nih.gov
Exploration of Antimicrobial Properties: Antibacterial, Antifungal, and Antiviral Activities
Piperidine derivatives have demonstrated a wide spectrum of antimicrobial activities. academicjournals.orgbiointerfaceresearch.com The piperidine ring is a structural feature of many naturally occurring alkaloids with known biological activities. nih.gov
Antibacterial Activity: Numerous studies have reported the synthesis and evaluation of novel piperidine derivatives with antibacterial properties. academicjournals.orgbiointerfaceresearch.comderpharmachemica.com For instance, certain synthesized piperidine derivatives have shown inhibitory activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Klebsiella pneumoniae) bacteria. tandfonline.comresearchgate.net The mechanism of action can vary, but some piperidine-containing compounds are believed to act by disrupting the bacterial cell wall or interfering with essential enzymes. encyclopedia.pub
Antifungal Activity: The antifungal potential of piperidine derivatives has also been investigated. Some synthesized compounds have displayed varying degrees of inhibition against fungal species such as Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, and Candida albicans. academicjournals.orgtandfonline.com
Antiviral Activity: The piperidine scaffold is present in several compounds with reported antiviral activity. derpharmachemica.com For example, the natural alkaloid piperine, which contains a piperidine moiety, has been investigated for its broad-spectrum biological properties, including potential antiviral effects. researchgate.net
Table 2: Antimicrobial Activity of Representative Piperidine Derivatives
| Compound Class | Target Organism(s) | Activity/MIC | Reference |
|---|---|---|---|
| Novel Piperidine Derivatives | Bacillus cereus, E. coli, S. aureus, etc. | MICs ranging from 0.75 to 1.5 mg/ml | academicjournals.org |
| Piperidine-substituted halogenobenzenes | S. aureus, C. albicans | MICs ranging from 32 to 128 µg/ml | tandfonline.com |
Note: This table presents data for representative piperidine derivatives, not specifically for this compound.
Research into Neuropharmacological Effects and Influence on Neurotransmitter Systems
The piperidine scaffold is a key component of many centrally acting drugs and is known to influence various neurotransmitter systems. arizona.eduresearchgate.net Piperazine derivatives, which are structurally related to piperidines, have a wide range of central clinical applications, including anxiolytic, antipsychotic, and antidepressant effects, primarily through their action on monoamine neurotransmitter receptors. eurekaselect.com
Piperidine alkaloids, such as piperine, have been studied for their neuropharmacological effects. taylorandfrancis.com Research suggests that piperine can modulate monoamine oxidase (MAO) activity, an enzyme involved in the metabolism of neurotransmitters like serotonin (B10506) and dopamine. mdpi.com The piperidine moiety appears to play a significant role in these interactions. mdpi.com Furthermore, piperidine alkaloids have been investigated for their potential anticonvulsant and antiarrhythmic effects. researchgate.net
Investigation in Anticancer Research through Mechanism-Based Studies
The therapeutic potential of piperidine-containing compounds in oncology is an active area of research. While direct, in-depth mechanism-based studies specifically on this compound are not extensively documented in publicly available literature, the broader class of piperidine derivatives has shown promise in anticancer research. nih.govnih.gov The anticancer activity of these derivatives is often attributed to their ability to induce apoptosis (programmed cell death) and modulate key signaling pathways that are frequently dysregulated in cancer. nih.gov
Piperidine and its analogs have been reported to influence several critical cellular pathways involved in cancer progression. nih.gov These include the NF-κB and PI3K/Akt signaling pathways, which are crucial for cell survival and proliferation. nih.gov By interfering with these pathways, certain piperidine compounds can halt the growth of cancer cells and trigger their elimination. The induction of apoptosis is a key anticancer mechanism, and it can be initiated through various cellular signals, including the generation of reactive oxygen species (ROS), release of cytochrome c from the mitochondria, and the activation of caspases. nih.gov
Furthermore, some piperidine derivatives have been designed as bioreducible prodrugs. These compounds are intended to be relatively inactive in healthy, oxygen-rich tissues but can be metabolically reduced in the hypoxic (low oxygen) environment characteristic of many solid tumors. This reduction process can generate cytotoxic species that damage cancer cells. nih.gov For instance, certain N-methylpiperidine derivatives have been synthesized and evaluated for their cytotoxic effects against human colon carcinoma cell lines. nih.gov
The investigation of piperidine analogs in anticancer research often involves assessing their cytotoxicity against a panel of cancer cell lines. The table below summarizes hypothetical cytotoxicity data for this compound and its conceptual analogs, illustrating the type of data generated in such studies.
Table 1: Illustrative Cytotoxicity Profile of this compound and Analogs against Various Cancer Cell Lines
| Compound | Cancer Cell Line | IC₅₀ (µM) |
|---|---|---|
| This compound | MCF-7 (Breast) | 15.2 |
| A549 (Lung) | 22.8 | |
| HCT116 (Colon) | 18.5 | |
| Analog A (N-benzyl derivative) | MCF-7 (Breast) | 8.7 |
| A549 (Lung) | 12.1 | |
| HCT116 (Colon) | 9.9 | |
| Analog B (4-hydroxy derivative) | MCF-7 (Breast) | 25.4 |
| A549 (Lung) | 30.1 |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental values for this compound were not found in the reviewed literature.
Computational Approaches to Biological Activity: Molecular Docking and Ligand-Protein Interactions
In the absence of extensive experimental data, computational methods such as molecular docking and the analysis of ligand-protein interactions serve as powerful tools to predict the biological activity of compounds like this compound and its analogs. bohrium.comnih.govnih.gov These in silico techniques are integral to modern drug discovery, allowing researchers to screen virtual libraries of compounds against specific biological targets and to understand the molecular basis of their potential activity before undertaking costly and time-consuming laboratory synthesis and testing. researchgate.net
Molecular docking is a computational procedure that predicts the preferred orientation of a ligand (in this case, this compound or its analogs) when bound to a specific protein target. bohrium.com This method is widely used in cancer research to identify potential inhibitors of enzymes and receptors that are critical for cancer cell growth and survival, such as protein kinases, topoisomerases, and growth factor receptors. mdpi.comnih.gov The docking process calculates a binding affinity or docking score, which estimates the strength of the interaction between the ligand and the protein. bohrium.com A lower binding energy generally indicates a more stable and potentially more potent interaction.
The analysis of ligand-protein interactions provides detailed insights into the specific molecular forces that stabilize the ligand within the protein's binding site. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov Understanding these interactions is crucial for structure-activity relationship (SAR) studies, where the chemical structure of a lead compound is systematically modified to improve its binding affinity and biological activity.
For a molecule like this compound, computational studies could explore its potential to interact with various anticancer targets. The table below presents hypothetical molecular docking results for this compound against several key cancer-related proteins.
Table 2: Hypothetical Molecular Docking Results for this compound against Key Anticancer Drug Targets
| Protein Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|---|
| Epidermal Growth Factor Receptor (EGFR) Kinase Domain | 1M17 | -7.2 | Met793, Leu718, Gly719 |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Kinase Domain | 1YWN | -6.8 | Leu840, Val916, Cys919 |
| B-cell lymphoma 2 (Bcl-2) | 2W3L | -6.5 | Phe105, Arg143, Tyr101 |
| Topoisomerase II | 5GWK | -7.0 | Asp551, Arg552, Gln778 |
Note: The data in this table is hypothetical and for illustrative purposes only. Specific molecular docking studies for this compound were not found in the reviewed literature.
In addition to predicting biological activity, computational approaches are also used to evaluate the pharmacokinetic properties of a compound, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. mdpi.commdpi.com These in silico models can predict properties such as a compound's solubility, membrane permeability, and potential for metabolism by cytochrome P450 enzymes, which are critical for determining its drug-likeness and potential for further development. mdpi.com
Emerging Trends and Future Research Trajectories for 2 Methyl 5 2 Methylpropyl Piperidine
Development of Novel, Sustainable, and Highly Efficient Synthetic Routes for the Compound
The synthesis of substituted piperidines is a mature field, yet there is a persistent drive to develop more environmentally friendly and cost-effective methods. nih.gov Traditional synthetic routes are often multi-step processes that require harsh reagents and generate significant waste. The future of piperidine (B6355638) synthesis lies in the principles of green chemistry.
Key research trajectories include:
Catalytic Hydrogenation: Modern approaches focus on the hydrogenation of substituted pyridine (B92270) precursors. Recent advancements have seen the development of heterogeneous catalysts, such as cobalt nanoparticles based on titanium and melamine, which allow for acid-free hydrogenation reactions in green solvents like water. nih.gov
One-Pot Multi-Component Reactions (MCRs): These reactions are highly efficient as they combine several synthetic steps into a single operation, reducing solvent usage, time, and waste. The use of non-toxic, recyclable, and environmentally friendly catalysts like sodium lauryl sulfate (B86663) (SLS) or citric acid in MCRs to produce highly functionalized piperidines is a significant area of development. growingscience.com
Biocatalysis: The use of enzymes, such as transaminases, offers a highly selective and sustainable route to chiral piperidines. Transaminases can catalyze the asymmetric synthesis of 2-substituted piperidines from commercially available starting materials, achieving high enantiomeric excess under mild reaction conditions. acs.org
Flow Chemistry: Continuous flow reactors are being explored to improve the safety, scalability, and efficiency of piperidine synthesis. These systems allow for precise control over reaction parameters, leading to higher yields and purity.
Table 1: Comparison of Synthetic Methodologies for Substituted Piperidines
| Methodology | Advantages | Disadvantages | Emerging Trends |
|---|---|---|---|
| Classical Multi-Step Synthesis | Well-established procedures. | Often low overall yield, harsh conditions, significant waste. | Phasing out in favor of more efficient methods. |
| Catalytic Hydrogenation | High atom economy, high yields. | Often requires precious metal catalysts and high pressure. | Development of non-precious metal catalysts, use of green solvents (e.g., water). nih.gov |
| Multi-Component Reactions (MCRs) | High efficiency, reduced waste, operational simplicity. | Substrate scope can be limited. | Use of organocatalysts and environmentally benign catalysts. growingscience.com |
| Biocatalysis (Enzymatic) | High stereoselectivity, mild reaction conditions, sustainable. | Enzyme stability and cost can be a challenge. | Enzyme engineering to broaden substrate scope and improve stability. acs.org |
Rational Design and Synthesis of Next-Generation Biologically Active Compounds Based on the Piperidine Core
The piperidine ring is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. ajchem-a.com Rational design involves modifying the core piperidine structure with various substituents to optimize its pharmacological properties. This approach is central to developing next-generation drugs with enhanced efficacy and selectivity. researchgate.net
Future research in this area focuses on:
Structure-Activity Relationship (SAR) Studies: Systematic modification of the substituents on the piperidine ring is crucial for understanding how structural changes affect biological activity. For instance, altering the length or nature of the alkyl group at the 2- or 5-position of 2-Methyl-5-(2-methylpropyl)piperidine could significantly impact its binding affinity to a target receptor.
Target-Specific Design: As our understanding of disease biology deepens, researchers can design piperidine analogs to interact with specific molecular targets. This includes designing inhibitors for enzymes like cholinesterases for Alzheimer's disease or antagonists for receptors like the histamine (B1213489) H3 receptor for pain management. nih.govnih.gov
Bioisosteric Replacement: This strategy involves replacing parts of a known active molecule with other chemical groups (bioisosteres) that retain similar biological activity but may improve physicochemical properties like solubility or metabolic stability. The piperidine ring itself is often used as a bioisostere for other cyclic structures like piperazine. researchgate.net
Table 2: Examples of Biological Targets for Piperidine-Based Compounds
| Biological Target | Therapeutic Area | Example of Piperidine Application | Reference |
|---|---|---|---|
| Cholinesterases | Alzheimer's Disease | Design of inhibitors based on the piperidine scaffold. | nih.gov |
| Histamine H3 Receptor (H3R) | Neuropathic Pain | Development of dual-acting H3R/σ1R antagonists. | nih.gov |
| Sigma-1 Receptor (σ1R) | Neurodegenerative Disorders | Discovery of potent and selective σ1R agonists. | nih.gov |
| Various Enzymes and Receptors | Cancer, Inflammation, Infections | Synthesis of piperidine derivatives with anticancer, anti-inflammatory, and antimicrobial properties. | ajchem-a.com |
Advancement of Analytical Methodologies for Complex Piperidine-Containing Mixtures
The accurate identification and quantification of piperidine derivatives in complex matrices, such as natural product extracts, biological fluids, or reaction mixtures, is essential for research and development. Analytical chemistry is continuously providing more powerful tools to meet this challenge. nih.gov
Key advancements and future directions include:
High-Performance Liquid Chromatography (HPLC) and UHPLC: These chromatographic techniques are the workhorses for separating complex mixtures. The use of modern columns with smaller particle sizes (UHPLC) allows for faster analysis and higher resolution. researchgate.net
Mass Spectrometry (MS): Coupling HPLC or UHPLC with mass spectrometry (LC-MS) provides unparalleled sensitivity and selectivity. Tandem mass spectrometry (MS/MS) techniques, such as electrospray ionization (ESI-MS/MS), are invaluable for structural elucidation by analyzing the fragmentation patterns of the parent molecule. nih.gov This allows for the confident identification of specific piperidine alkaloids and their metabolites even at trace levels. researchgate.net
Chiral Chromatography: For developing stereoselective syntheses and evaluating the biological activity of individual enantiomers, chiral separation techniques are indispensable. Advances in chiral stationary phases for HPLC enable the efficient separation of racemic piperidine mixtures.
Table 3: Modern Analytical Techniques for Piperidine Analysis
| Technique | Application | Advantages |
|---|---|---|
| HPLC-DAD | Quantification of known compounds in moderately complex mixtures. | Robust, widely available, good for quantitation. |
| UHPLC-MS/MS | Identification and quantification of trace levels of piperidines in highly complex matrices (e.g., biological samples). | High sensitivity, high selectivity, provides structural information. researchgate.net |
| ESI-MS/MS | Structural elucidation and characterization of novel piperidine alkaloids. | Provides detailed fragmentation data for structure confirmation. nih.gov |
| Chiral HPLC | Separation of enantiomers to study stereospecific activity. | Essential for stereoselective synthesis and pharmacological testing. |
Integrated Computational and Experimental Approaches in the Discovery and Optimization of this compound Analogs
The synergy between computational modeling and experimental synthesis is revolutionizing drug discovery. mdpi.com This integrated approach accelerates the design-synthesize-test cycle, making the search for new drug candidates more efficient and less reliant on trial and error. nih.gov
Future research will increasingly rely on:
Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate chemical structures with biological activity. nih.gov These models can predict the activity of virtual compounds, helping to prioritize which analogs of this compound should be synthesized and tested. nih.gov
Molecular Docking: This computational technique predicts the preferred orientation of a ligand (e.g., a piperidine analog) when bound to a target protein. nih.gov It provides insights into the key interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for binding affinity, guiding the design of more potent molecules. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing a dynamic view of the ligand-receptor complex. This helps to assess the stability of the binding pose predicted by docking and can reveal subtle conformational changes that influence activity. nih.gov
By using these computational tools, researchers can build a virtual library of potential drug candidates, predict their properties, and select only the most promising ones for laboratory synthesis and experimental validation. This integrated workflow significantly reduces the time and cost associated with drug discovery and optimization. mdpi.com
Table 4: Role of Computational Tools in Piperidine Analog Discovery
| Computational Tool | Function | Impact on Research |
|---|---|---|
| QSAR | Predicts biological activity based on chemical structure. | Prioritizes synthetic targets and reduces the number of compounds needing synthesis. nih.gov |
| Molecular Docking | Predicts the binding mode of a molecule to its biological target. | Guides the rational design of more potent and selective compounds. nih.govnih.gov |
| Molecular Dynamics | Simulates the dynamic behavior of the molecule-target complex. | Assesses the stability of binding interactions and refines structural models. nih.gov |
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 2-Methyl-5-(2-methylpropyl)piperidine to achieve high yield and purity?
- Methodological Answer : Synthesis of structurally analogous piperidine derivatives (e.g., 2-methyl-5-substituted pyridines) often involves cross-coupling reactions or multi-step organic transformations. For example, Negishi cross-coupling strategies using palladium catalysts have been effective for methyl-substituted bipyridines, achieving yields >75% under controlled conditions (e.g., anhydrous solvents, inert atmosphere) . For this compound, consider:
- Stepwise alkylation : Reacting 2-methylpiperidine with 2-methylpropyl halides in the presence of a base (e.g., NaOH) in dichloromethane, followed by purification via column chromatography .
- Temperature control : Maintain reaction temperatures between 0–25°C to minimize side reactions .
- Purity validation : Use HPLC or GC-MS to confirm ≥98% purity, as demonstrated for similar compounds .
Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- NMR spectroscopy : 1H and 13C NMR are critical for confirming substituent positions on the piperidine and pyridine rings. For example, 3-methyl-5-(1-methylpyrrolidin-2-yl)pyridine was characterized by distinct proton shifts at δ 2.1–2.5 ppm for methyl groups and δ 8.1–8.3 ppm for pyridine protons .
- GC-MS : Effective for identifying molecular ions (e.g., m/z = 169 for the parent compound) and fragmentation patterns, as used in pyrolysis studies of piperidine derivatives .
- FT-IR : Confirm functional groups (e.g., C-N stretches at ~1200 cm⁻¹) and absence of impurities .
Advanced Research Questions
Q. How can researchers address discrepancies in reported bioactivity data for this compound across different studies?
- Methodological Answer : Contradictions may arise from variations in compound purity, assay protocols, or biological models. To resolve these:
- Standardize purity : Require ≥95% purity (validated by HPLC) and disclose lot-specific impurities, as emphasized in pharmacological studies .
- Replicate assays : Use multiple cell lines or enzymatic assays (e.g., kinase inhibition assays) to confirm activity. For example, phenyl piperidine derivatives showed consistent pIC50 values only after cross-validation .
- Meta-analysis : Pool data from independent studies and apply statistical tools (e.g., ANOVA) to identify outliers .
Q. What in silico strategies are recommended for predicting the pharmacokinetic properties of this compound?
- Methodological Answer :
- QSAR modeling : Use software like ADMET Predictor™ to correlate molecular descriptors (e.g., LogP, PSA) with absorption and toxicity. For phenyl piperidines, models achieved R² > 0.85 for predicting blood-brain barrier permeability .
- Docking simulations : Map the compound’s interaction with target proteins (e.g., receptors, enzymes) using AutoDock Vina. Piperidine derivatives often show affinity for neurotransmitter transporters .
- Metabolism prediction : Apply Cytochrome P450 isoform-specific models to identify potential metabolic hotspots (e.g., N-demethylation sites) .
Safety and Handling
Q. What are the critical safety precautions when handling this compound in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of vapors, as piperidine derivatives can cause respiratory irritation .
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact, which may cause irritation .
- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Prevent entry into drains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
